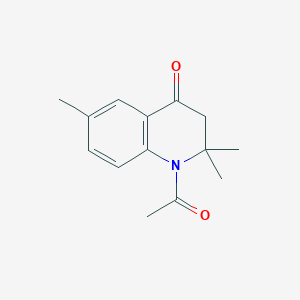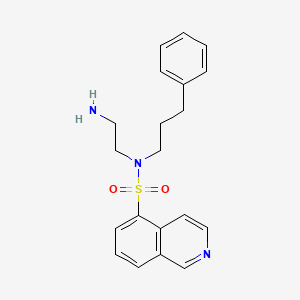
N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine is a Schiff base compound derived from the condensation of pyrrole-2-carbaldehyde and 2,2-dimethoxyethanamine. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine typically involves the condensation reaction between pyrrole-2-carbaldehyde and 2,2-dimethoxyethanamine. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours at a temperature of around 65°C to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反应分析
Types of Reactions
N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is believed to result from its interaction with microbial cell membranes, disrupting their function and leading to cell death .
相似化合物的比较
Similar Compounds
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Another Schiff base with similar preparation methods and applications.
N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline: A Schiff base with comparable chemical properties and uses.
Uniqueness
N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine is unique due to its specific structure, which includes the 2,2-dimethoxyethanamine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
N-(2,2-dimethoxyethyl)-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C9H14N2O2/c1-12-9(13-2)7-10-6-8-4-3-5-11-8/h3-6,9,11H,7H2,1-2H3 |
InChI 键 |
KGCYNGYOKRPBNT-UHFFFAOYSA-N |
规范 SMILES |
COC(CN=CC1=CC=CN1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


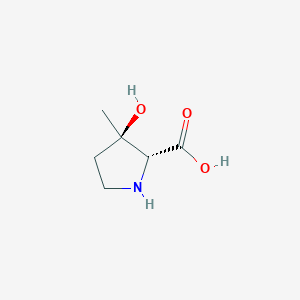
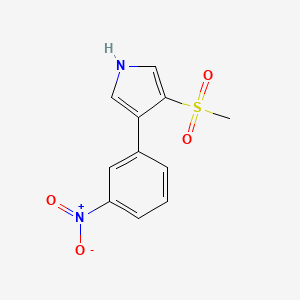
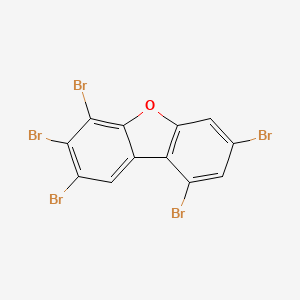
![4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881414.png)
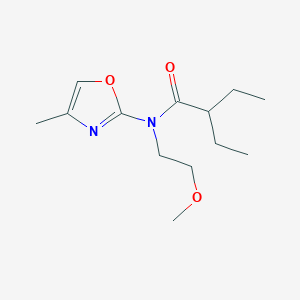
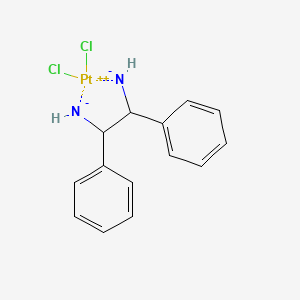
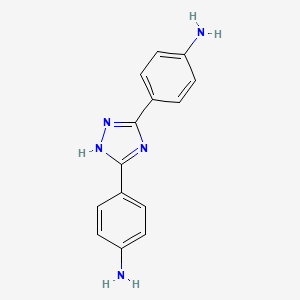

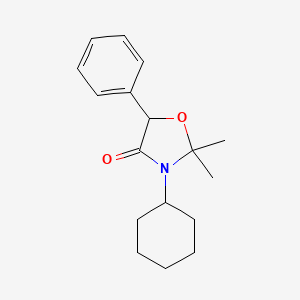
![2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12881454.png)
